Picofosforic acid
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Overview
Description
Picophosphoric acid is a phosphorus oxoacid, characterized by the presence of phosphorus atoms in the oxidation state +5, bonded to four oxygen atoms. This compound is part of the broader family of phosphoric acids, which are crucial in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picophosphoric acid can be synthesized through several methods, including:
Dealkylation of Dialkyl Phosphonates: This method involves the use of acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis.
Oxidation of Phosphinic Acid: This method involves the oxidation of phosphinic acid to produce picophosphoric acid.
Industrial Production Methods: The industrial production of picophosphoric acid often involves the dihydrate–hemihydrate method, which is optimized for the preparation of extractive phosphoric acid from low-grade phosphorites . This method is efficient and environmentally friendly, as it utilizes by-products in the construction industry.
Chemical Reactions Analysis
Types of Reactions: Picophosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphorous acid derivatives .
Scientific Research Applications
Picophosphoric acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including cyclizations and acylations.
Biology: Plays a role in biochemical pathways and is used in the study of phosphorus metabolism.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of fertilizers, corrosion inhibitors, and flame retardants.
Mechanism of Action
The mechanism by which picophosphoric acid exerts its effects involves its ability to donate and accept protons, making it a versatile acid in various chemical reactions. It interacts with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Orthophosphoric Acid (H₃PO₄): The simplest and most commonly encountered phosphoric acid.
Pyrophosphoric Acid (H₄P₂O₇): Formed by the condensation of two orthophosphoric acid molecules.
Triphosphoric Acid (H₅P₃O₁₀): Formed by the condensation of three orthophosphoric acid molecules.
Uniqueness: Picophosphoric acid is unique due to its specific structural arrangement and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes. Its ability to form stable complexes with metals and other compounds further distinguishes it from other phosphoric acids .
Properties
CAS No. |
36175-06-1 |
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Molecular Formula |
C18H17NO8P2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-[(4-phosphonooxyphenyl)-pyridin-2-ylmethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H17NO8P2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H2,20,21,22)(H2,23,24,25) |
InChI Key |
UDOXKBJCUVONJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O |
Origin of Product |
United States |
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